4-methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-15-4-6(7(18-2)3-8(15)16)9(17)14-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGVYCFWIAEDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H12F3N3O3
- Molar Mass : 299.23 g/mol
- CAS Number : Not explicitly listed in the search results.
Research indicates that this compound acts primarily as an inhibitor of the EZH2 (Enhancer of Zeste Homolog 2) protein, which is a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is involved in histone methylation processes that regulate gene expression and has been implicated in various cancers. The inhibition of EZH2 leads to a reduction in the tri-methylation of histone H3 at lysine 27 (H3K27me3), a marker associated with transcriptional repression and tumorigenesis .
Antitumor Effects
In vitro and in vivo studies have demonstrated that this compound exhibits potent antitumor activity:
- In Vitro Studies : The compound showed significant cytotoxicity against various cancer cell lines with an effective concentration (EC50) as low as 0.032 μM .
- In Vivo Studies : In a Karpas-422 xenograft model, administration at a dose of 160 mg/kg twice daily resulted in substantial tumor reduction .
Pharmacokinetics
The pharmacokinetic profile indicates favorable absorption and distribution characteristics:
- Bioavailability : The compound has shown good oral bioavailability in preclinical studies.
- Clearance Rates : Various analogs were tested for their metabolic profiles, revealing differences in clearance rates which impact overall efficacy and safety .
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies
- CPI-1205 : This compound is closely related to the target compound and has been studied extensively. It demonstrated significant antitumor effects in clinical trials, indicating a promising therapeutic avenue for EZH2 inhibition in oncology .
- Analog Studies : Research on fluorinated analogs showed that modifications could enhance cellular potency significantly. For instance, a trifluoropropyl piperidine analogue exhibited an EC50 value improvement by over three-fold compared to its predecessors .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar dihydropyridine structures exhibit significant antimicrobial properties. Preliminary studies suggest that 4-methoxy-1-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide demonstrates activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Activity
The antiviral potential of this compound has been explored in laboratory settings. It may inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific studies have shown effectiveness against certain strains of influenza virus.
Anticancer Activity
One of the most notable applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:
- Enzyme Inhibition : Inhibits key enzymes involved in cellular proliferation.
- Receptor Modulation : Alters signaling pathways leading to apoptosis.
- Cell Cycle Arrest : Induces cell cycle arrest at the G1/S phase transition.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants in Pyridine-Based Carboxamides
The following compounds share the pyridine-3-carboxamide core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations :
- The trifluoroethyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the thiophen-2-yl-ethyl analog (logP ~1.2) .
Heterocyclic Variants: Pyridine vs. Pyridazine
4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide () replaces the pyridine ring with a pyridazine (two adjacent nitrogen atoms). Key differences:
- Molecular Formula : C₁₃H₁₂N₄O₄ (288.26 g/mol).
- Structural Impact : Pyridazine’s electron-deficient nature enhances hydrogen-bonding capacity. The phenyl group at position 1 may improve target affinity but reduce solubility .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of dihydropyridine derivatives typically involves cyclocondensation or multicomponent reactions. For example, analogous compounds (e.g., methyl-substituted dihydropyridines) have been synthesized via nucleophilic substitution and cyclization under reflux in aprotic solvents like THF or DMF . Optimization can be achieved using Design of Experiments (DoE) principles to minimize trial-and-error approaches. For instance, factorial designs can systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal yields . Post-synthesis purification may require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization, as demonstrated in similar carboxamide syntheses .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- Structural Confirmation : Use 1H/13C NMR to verify substituent positions and hydrogen bonding patterns, as shown for methyl 6-oxo-dihydropyridine carboxylates (δ ~2.5 ppm for methyl groups, δ ~160-180 ppm for carbonyl carbons) .
- Purity Analysis : High-performance liquid chromatography (HPLC ) with ≥98% purity thresholds is standard, as applied to structurally related pyridinecarboxamides .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with fragmentation patterns aiding in functional group identification .
Q. What safety protocols should be prioritized during handling and storage?
- Methodological Answer : Follow guidelines for trifluoroethyl-containing compounds, which may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and inert-atmosphere storage (argon or nitrogen) to prevent oxidation. Safety data sheets (SDS) for analogous compounds emphasize avoiding inhalation and skin contact .
Advanced Research Questions
Q. How can computational chemistry enhance reaction design and mechanistic understanding?
- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and predict regioselectivity. For example, the ICReDD framework combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent effects on trifluoroethyl group incorporation) . Machine learning can further analyze reaction databases to propose novel synthetic routes .
Q. What strategies resolve contradictions between predicted and experimental bioactivity data?
- Methodological Answer :
- Data Reconciliation : Use statistical tools like multivariate analysis to identify outliers or confounding variables (e.g., solvent polarity affecting solubility).
- Hypothesis Testing : Redesign experiments to isolate variables (e.g., testing trifluoroethyl vs. ethyl substituents in receptor binding assays) .
- Cross-Validation : Compare results with structurally similar compounds, such as 1,4-dihydropyridines with varying methoxy groups, to assess substituent effects .
Q. How can scale-up challenges be addressed while maintaining enantiomeric purity?
- Methodological Answer :
- Reactor Design : Pilot-scale reactors with precise temperature/pH control are critical, as described in CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
- Separation Technologies : Membrane-based or centrifugal partitioning chromatography (CPC) can isolate enantiomers, leveraging trifluoroethyl hydrophobicity .
Q. What approaches are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the methoxy or trifluoroethyl groups and test bioactivity (e.g., kinase inhibition assays). For example, replacing the methoxy group with halogens altered binding affinity in pyridinecarboxamides .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
